molecular formula C14H11ClN4OS3 B2919679 1-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 922697-08-3

1-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2919679
CAS RN: 922697-08-3
M. Wt: 382.9
InChI Key: FNYRJCCCZIDVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, commonly known as CTU, is a small molecule compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CTU belongs to the class of thiadiazole urea derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Chemical Structure and Synthesis Methods

Research into urea derivatives, including 1-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, highlights their significance in various scientific applications due to their versatile chemical structure. Urea derivatives are synthetic compounds with a history of being positive regulators of cell division and differentiation. Their chemical structure allows for cytokinin-like activity, often exceeding that of natural adenine compounds, which makes them valuable in plant biology for in vitro morphogenesis studies (Ricci & Bertoletti, 2009). Additionally, advancements in microwave-assisted synthesis have made the production of thiadiazol-urea derivatives more efficient, indicating a broad potential for tailored chemical synthesis and application in various fields (Li & Chen, 2008).

Biological Activities and Applications

The exploration of 1,3,4-thiadiazol-2-yl urea derivatives has revealed significant potential in medicinal chemistry, particularly in the development of treatments for chronic conditions like myeloid leukemia. Structure-activity relationship (SAR) studies have led to the discovery of compounds within this class that exhibit potent anti-CML activity, with minimal cellular toxicity. This demonstrates the compound's relevance in cancer research, offering a pathway for developing new therapeutic agents (Li et al., 2019). Furthermore, these compounds' ability to modulate PI3K/Akt signaling pathways underscores their potential utility in targeted cancer therapy.

Antimicrobial and Antifungal Properties

Research has also uncovered the antimicrobial and antifungal properties of thiadiazol-urea derivatives, with some compounds showing efficacy against various pathogens. This suggests their potential use as novel agents in combating infectious diseases and in agricultural applications as plant growth regulators and fungicides. The ability of these compounds to inhibit growth in pathogens like Botrytis cinerepers and Dothiorellagregaria at relatively low concentrations highlights their potential utility in developing new antimicrobial and plant-protective agents (Tan Xiao-hong, 2006).

properties

IUPAC Name

1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS3/c15-10-5-3-9(4-6-10)8-22-14-19-18-13(23-14)17-12(20)16-11-2-1-7-21-11/h1-7H,8H2,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYRJCCCZIDVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea

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